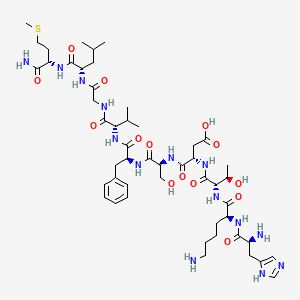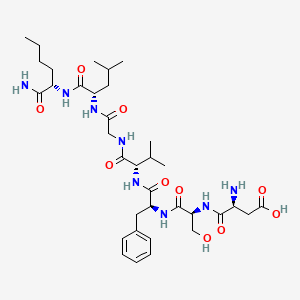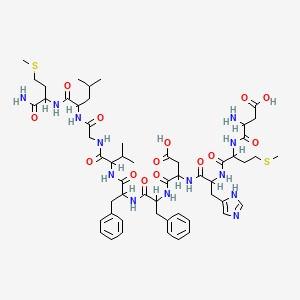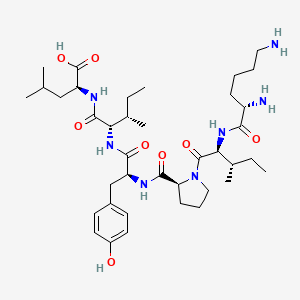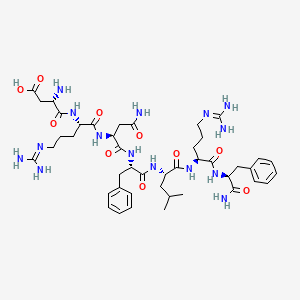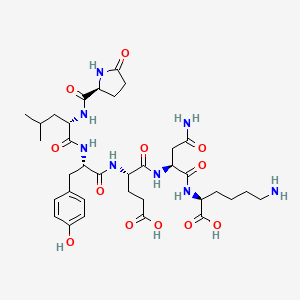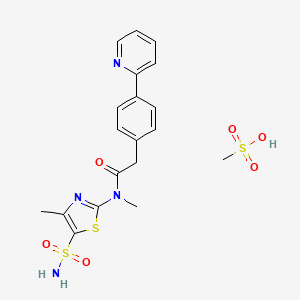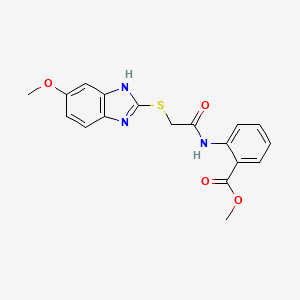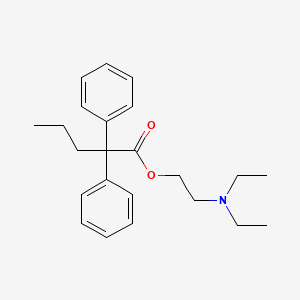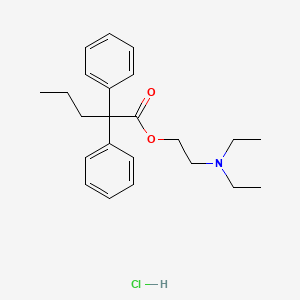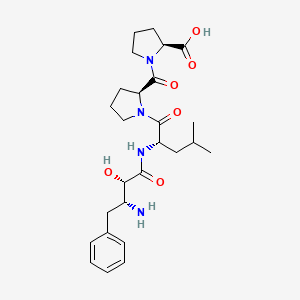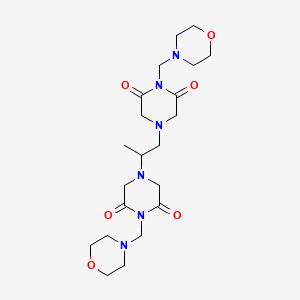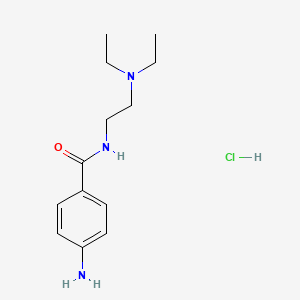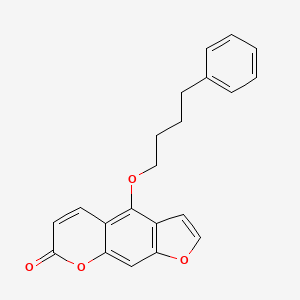
Psora-4
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Psora-4 ejerce sus efectos inhibiendo selectivamente el canal de potasio Kv1.3. Se une preferentemente al estado inactivo tipo C del canal, bloqueando el flujo de iones de potasio y, por lo tanto, modulando los procesos celulares . Esta inhibición conduce a un aumento en la producción de radicales libres y la activación de genes de respuesta al estrés, que se cree que contribuyen a sus efectos de extensión de la vida útil .
Compuestos similares:
Clofazimina: Otro inhibidor del canal de potasio Kv1.3, utilizado principalmente como un medicamento contra la lepra.
PAP-1: Un inhibidor selectivo de Kv1.3, similar a this compound en su mecanismo de acción.
Singularidad de this compound: this compound es único en su alta selectividad y potencia como inhibidor de Kv1.3. Se ha demostrado que tiene una selectividad de 17 a 70 veces mayor para Kv1.3 que para otros canales de la familia Kv1, lo que lo convierte en uno de los bloqueadores de Kv1.3 de moléculas pequeñas más potentes que se conocen . Además, su capacidad para extender la vida útil y mejorar el período de salud en organismos modelo lo diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Psora-4 is known to block mitochondrial potassium channels involved in modulating mitochondrial respiration . It increases the production of free radicals and modulates genes related to stress response .
Cellular Effects
This compound has been shown to increase longevity and health span in the nematode Caenorhabditis elegans . It increases the production of free radicals, suggesting that it may play a role in stress response at the cellular level .
Molecular Mechanism
This compound selectively binds to the C-type inactivated state of the Kv1.3 channel and inhibits potassium current in a use-dependent manner . It has immunosuppressive activity, inhibiting proliferation of human and rat myelin-specific effector memory T cells in vitro .
Temporal Effects in Laboratory Settings
It has been shown to extend lifespan in Caenorhabditis elegans, even if exposure only begins in adulthood .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to extend lifespan in Caenorhabditis elegans .
Metabolic Pathways
This compound is known to block mitochondrial potassium channels involved in modulating mitochondrial respiration . This suggests that it may be involved in metabolic pathways related to energy metabolism.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La ruta de síntesis específica y las condiciones de reacción no se publican ampliamente, pero normalmente implica el uso de disolventes orgánicos y catalizadores para facilitar la reacción .
Métodos de producción industrial: La producción industrial de Psora-4 probablemente implicaría técnicas de síntesis orgánica a gran escala, incluido el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento constantes del producto. El proceso se optimizaría para minimizar los residuos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones: Psora-4 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Generalmente implican nucleófilos o electrófilos en presencia de un disolvente adecuado.
Reacciones de oxidación: A menudo requieren agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: Pueden implicar agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados alquilados o arilados de this compound .
Comparación Con Compuestos Similares
Clofazimine: Another inhibitor of the Kv1.3 potassium channel, used primarily as an anti-leprosy drug.
PAP-1: A selective inhibitor of Kv1.3, similar to Psora-4 in its mechanism of action.
Uniqueness of this compound: this compound is unique in its high selectivity and potency as a Kv1.3 inhibitor. It has been shown to have a 17- to 70-fold selectivity for Kv1.3 over other Kv1-family channels, making it one of the most potent small-molecule Kv1.3 blockers known . Additionally, its ability to extend lifespan and improve health span in model organisms sets it apart from other similar compounds .
Propiedades
IUPAC Name |
4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-20-10-9-16-19(25-20)14-18-17(11-13-23-18)21(16)24-12-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-11,13-14H,4-5,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWGNIQEOFURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424970 | |
| Record name | Psora-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724709-68-6 | |
| Record name | Psora-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Phenylbutoxy)psoralen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Psora-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDY3FLF2DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


